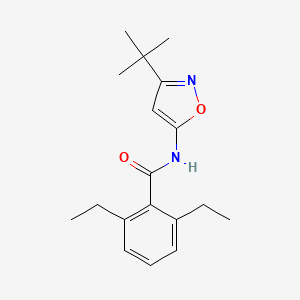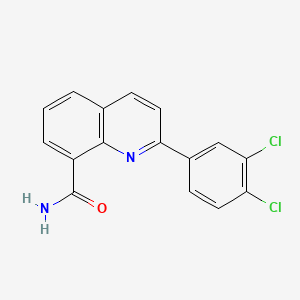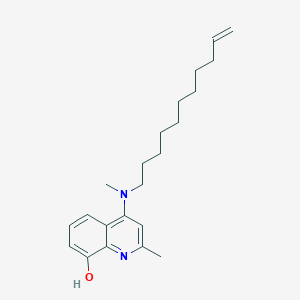
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperatures, and reaction times to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea
- N-(3-(tert-Butyl)isoxazol-5-yl)thiophene-3-carboxamide .
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl and diethyl substituents contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
82559-04-4 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide |
InChI |
InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21) |
InChI Key |
BHUXPHFHXIFOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)





![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)


![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)

